molecular formula C10H14OS B7993053 4-Ethoxyphenyl ethyl sulfide

4-Ethoxyphenyl ethyl sulfide

Cat. No.: B7993053
M. Wt: 182.28 g/mol
InChI Key: WMKQYGOIIJUYPC-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl ethyl sulfide is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyphenyl ethyl sulfide typically involves the reaction of 4-ethoxyphenol with ethyl sulfide under specific conditions. One common method is the nucleophilic substitution reaction where 4-ethoxyphenol is treated with ethyl sulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfide group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.

Scientific Research Applications

4-Ethoxyphenyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxyphenyl ethyl sulfide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ethoxy and sulfide groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules. These interactions can lead to changes in cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl ethyl sulfide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxyphenyl methyl sulfide: Similar structure but with a methyl sulfide group instead of an ethyl sulfide group.

    4-Ethoxyphenyl propyl sulfide: Similar structure but with a propyl sulfide group instead of an ethyl sulfide group.

Uniqueness

4-Ethoxyphenyl ethyl sulfide is unique due to the presence of both an ethoxy group and an ethyl sulfide group, which confer distinct chemical properties. The ethoxy group increases the compound’s solubility in organic solvents, while the ethyl sulfide group enhances its reactivity in redox and substitution reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-ethoxy-4-ethylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKQYGOIIJUYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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